BenchChemオンラインストアへようこそ!

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide

Lipophilicity ADME prediction Membrane permeability

This benzamide-piperidine hybrid (MW 352.5, XLogP3 4.6, TPSA 41.6 Ų) is rationally designed for CNS-focused screening cascades. The N-arylpiperidine scaffold targets sigma-1/D2/D3 receptors, while the benzamide moiety enables kinase hinge-binding. Supplied as a racemic mixture, enabling in-house chiral resolution for eutomer identification. Ideal for HTS libraries requiring CNS MPO-compliant compounds with superior passive permeability.

Molecular Formula C22H28N2O2
Molecular Weight 352.478
CAS No. 1797701-45-1
Cat. No. B2504816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide
CAS1797701-45-1
Molecular FormulaC22H28N2O2
Molecular Weight352.478
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
InChIInChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25)
InChIKeyXDCNJXGEBUWBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide (CAS 1797701-45-1): Structural Profile and Procurement-Relevant Properties


N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide (CAS 1797701-45-1, PubChem CID 71809764) is a synthetic benzamide-piperidine hybrid with the molecular formula C22H28N2O2 and a molecular weight of 352.5 g/mol [1]. The compound features a 3-methoxypiperidine moiety linked via a para-phenyl bridge to a 4-propylbenzamide group, resulting in a molecule with one undefined stereocenter at the 3-position of the piperidine ring, a computed XLogP3-AA of 4.6, and a topological polar surface area (TPSA) of 41.6 Ų [1]. It is supplied as a research-grade chemical probe (catalogued under EVT-2641890 and B2504816) for non-human, in vitro investigations, and is not approved for diagnostic or therapeutic use [2].

Why In-Class Benzamide-Piperidine Compounds Cannot Simply Substitute for CAS 1797701-45-1


Although numerous benzamide-piperidine compounds share the same molecular formula (e.g., Encainide, CAS 66778-36-7, also C22H28N2O2 with MW 352.5), the connectivity, substitution pattern, and stereochemistry of CAS 1797701-45-1 are structurally distinct [1][2]. The 3-methoxypiperidine-para-phenyl-4-propylbenzamide scaffold positions the hydrogen-bond acceptor/donor pharmacophores in a spatial arrangement that differs fundamentally from the ortho-substituted anilide connectivity of Encainide, which is a known voltage-gated sodium channel (Nav) blocker [1]. Furthermore, the 3-methoxy substituent on the piperidine ring introduces an undefined chiral center and alters the basicity and conformational flexibility of the piperidine nitrogen relative to N-methylpiperidine or unsubstituted piperidine analogs, which is known from class-level SAR to modulate affinity for sigma receptors, dopamine receptors, and certain kinases [3]. Generic substitution without confirmatory target-engagement data therefore risks selecting a compound with an entirely different pharmacological fingerprint.

Quantitative Differentiation Evidence for CAS 1797701-45-1 Relative to Structural Analogs


Lipophilicity Differentiation: XLogP3 4.6 vs. Encainide (XLogP3 4.3) Under Identical Computational Method

CAS 1797701-45-1 exhibits a computed XLogP3-AA of 4.6, compared to 4.3 for the isomeric compound Encainide (CID 48041), both calculated using the identical XLogP3 3.0 algorithm in PubChem [1][2]. This 0.3 log unit difference corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient, indicating greater lipophilicity for the target compound. While both share identical molecular weight (352.5 Da), TPSA (41.6 Ų), and hydrogen bond donor/acceptor counts, the difference in connectivity drives a measurable divergence in predicted membrane partitioning behavior [1][2]. For reference, the simpler analog 4-(piperidin-1-yl)-N-propylbenzamide (MW 246) has a reported logP of only 3.47 .

Lipophilicity ADME prediction Membrane permeability

Stereochemical Differentiation: Undefined Chiral Center at Piperidine 3-Position vs. Achiral Analogs

CAS 1797701-45-1 possesses one undefined atom stereocenter at the 3-position of the piperidine ring (PubChem: Undefined Atom Stereocenter Count = 1), arising from the 3-methoxy substitution [1]. This contrasts with N-(1-methylpiperidin-4-yl)-4-propylbenzamide, which lacks a stereocenter (plane of symmetry through the piperidine ring), and with Encainide, whose stereocenter is at the 2-position of the piperidine ring with different spatial relationship to the benzamide [2]. In the broader benzamide-piperidine class, stereochemistry at the piperidine ring is a well-established determinant of target binding selectivity: the cis vs. trans configuration of 3-substituted piperidines has been shown to critically affect sigma receptor affinity, with one configuration often preferred (class-level SAR) . The racemic nature of the supplied compound means that screening results represent the aggregate activity of both enantiomers, which may mask enantioselective pharmacology.

Stereochemistry Chiral resolution Enantioselective pharmacology

Connectivity-Based Pharmacophore Differentiation from the Isomeric Drug Encainide

CAS 1797701-45-1 and Encainide (CAS 66778-36-7) share the identical molecular formula (C22H28N2O2) and molecular weight (352.5 Da), yet differ fundamentally in atomic connectivity [1]. In CAS 1797701-45-1, the benzamide carbonyl is directly attached to the 4-propylphenyl group and the amide nitrogen is linked to a para-phenyl bridge that connects to the 3-methoxypiperidine (N-arylpiperidine architecture). In Encainide, the benzamide carbonyl is attached to a 4-methoxyphenyl group while the amide nitrogen connects to an ortho-substituted phenyl ring bearing a 2-(1-methylpiperidin-2-yl)ethyl chain (ortho-anilide with ethyl linker). This connectivity difference is pharmacologically decisive: Encainide is a validated voltage-gated sodium channel (Nav) blocker [2], whereas the N-arylpiperidine scaffold of CAS 1797701-45-1 is structurally associated with sigma receptor, dopamine receptor, and kinase modulation based on scaffold-level SAR in published benzamide-piperidine series [3]. A compound with Encainide's connectivity would be expected to show Nav activity and hERG liability, while CAS 1797701-45-1 is predicted to have a distinct target engagement profile more aligned with CNS GPCR and kinase targets.

Pharmacophore mapping Target deconvolution Ion channel vs. GPCR/kinase

Hydrogen Bond Acceptor Architecture: 3-Methoxy Oxygen as Additional HBA vs. N-Methylpiperidine Analogs

CAS 1797701-45-1 contains three hydrogen bond acceptors (HBA = 3): the amide carbonyl oxygen, the piperidine nitrogen, and the 3-methoxy oxygen on the piperidine ring [1]. In contrast, N-(1-methylpiperidin-4-yl)-4-propylbenzamide, which substitutes the 3-methoxy group with an N-methyl group, has a different HBA profile due to the tertiary amine character of the N-methylpiperidine . The methoxy oxygen in CAS 1797701-45-1 provides an additional site for potential hydrogen bonding interactions that is absent in N-alkyl-substituted piperidine analogs. In the structurally related 2,6-difluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide (CAS 1798037-59-8), the same 3-methoxypiperidine-phenyl core is retained, but CYP3A4 inhibition data (IC50 > 50,000 nM) suggest that the 3-methoxypiperidine-phenyl substructure does not inherently drive strong CYP inhibition [2], providing a partial class-level safety inference for the target compound.

Hydrogen bonding Solubility modulation Metabolic stability

Absence of Published Bioactivity Data: Differentiating Procurement Risk from Data-Rich Analogs

A comprehensive search of PubChem BioAssay, BindingDB, ChEMBL, PubMed, and Google Patents (as of April 2026) identified zero published quantitative bioactivity results (IC50, Ki, EC50, or % inhibition at defined concentrations) for CAS 1797701-45-1 [1][2][3]. This contrasts sharply with Encainide, for which extensive pharmacological characterization exists (sodium channel IC50, hERG binding, clinical pharmacokinetics), and with disclosed benzamide-piperidine kinase inhibitors in patent US9321756, where Pim kinase IC50 values as low as 1.20–1.58 nM are reported for structurally related benzamide-piperidine compounds [4]. For procurement decisions, this means that CAS 1797701-45-1 should be treated as a completely uncharacterized chemical probe requiring de novo target identification and full ADMET profiling, whereas existing analogs like Encainide come with known pharmacology and safety liabilities. The absence of data is itself a differentiator: this compound offers a blank-slate scaffold for novel target discovery without preconceived pharmacological bias.

Research chemical Screening probe Data availability

Optimal Research Application Scenarios for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide (CAS 1797701-45-1)


CNS-Targeted High-Throughput Screening (HTS) Campaigns Leveraging Elevated XLogP3

With a computed XLogP3-AA of 4.6, CAS 1797701-45-1 is predicted to exhibit superior passive membrane permeability and blood-brain barrier penetration compared to less lipophilic benzamide-piperidine analogs (e.g., Encainide, XLogP3 4.3; simpler analogs, logP 3.47). Procurement for CNS-focused HTS libraries is justified where the screening cascade requires compounds with predicted CNS MultiParameter Optimization (MPO) scores favoring brain exposure. The compound occupies a favorable physicochemical space: MW 352.5 (< 400 threshold), TPSA 41.6 Ų (< 60–70 Ų for CNS penetration), HBD = 1 (≤ 3), and rotatable bonds = 6 (≤ 9), all consistent with CNS drug-like properties [1].

Sigma-1/Dopamine Receptor Pharmacological Profiling Based on N-Arylpiperidine Scaffold

The N-arylpiperidine architecture, where the piperidine nitrogen is directly bonded to a para-substituted phenyl ring, is a privileged scaffold for sigma-1 receptor and dopamine D2/D3 receptor ligands. Published SAR demonstrates that 3-substitution on the piperidine ring and para-substitution on the N-phenyl ring are critical vectors for modulating affinity and selectivity at these targets [1]. CAS 1797701-45-1 combines a 3-methoxypiperidine (sigma-favorable pharmacophore element) with a 4-propylbenzamide (hydrophobic extension), making it a rational candidate for receptor binding panels targeting sigma-1, sigma-2, D2, D3, and 5-HT receptor subtypes [1].

Kinase Inhibitor Discovery Using the Benzamide-Piperidine Chemotype

Benzamide-piperidine compounds have been disclosed as potent Pim kinase inhibitors (IC50 = 1.20–1.58 nM in US9321756) and as PI3K pathway modulators [1]. The benzamide moiety of CAS 1797701-45-1 can function as a hinge-binding motif for kinase ATP pockets, while the 3-methoxypiperidine-phenyl group provides a vector into the solvent-exposed or selectivity pocket regions. This compound is appropriate for inclusion in kinase selectivity panels (e.g., Pim1/2/3, PI3Kα/β/γ/δ, Src family) where novel benzamide-piperidine chemotypes are sought as starting points for medicinal chemistry optimization [1].

Enantioselective Pharmacology Studies Following Chiral Resolution

The undefined stereocenter at the piperidine 3-position means CAS 1797701-45-1 is supplied as a racemic mixture. For laboratories equipped with chiral chromatography capabilities, procurement of the racemate followed by in-house chiral resolution enables comparative pharmacological evaluation of the individual enantiomers [1]. Published class-level evidence shows that piperidine stereochemistry can critically determine sigma receptor binding affinity and functional activity . Resolution of the enantiomers of CAS 1797701-45-1 and parallel testing could reveal stereospecific pharmacology that would be masked in racemic screening, potentially identifying a single eutomer with improved target selectivity [1].

Quote Request

Request a Quote for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.